molecular formula C24H16I2 B599302 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene CAS No. 1770-82-7

1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene

Cat. No.: B599302
CAS No.: 1770-82-7
M. Wt: 558.201
InChI Key: CPORZGXQUSQYOH-UHFFFAOYSA-N
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Description

1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene is a complex organic compound belonging to the class of aromatic iodides. It is characterized by its multiple phenyl rings and iodine atoms, making it a significant molecule in various chemical and industrial applications. The compound’s structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene typically involves multi-step organic reactions. One common method includes the iodination of precursor compounds through electrophilic aromatic substitution. For instance, starting with a biphenyl derivative, iodine can be introduced using reagents like iodine monochloride (ICl) or molecular iodine (I2) in the presence of oxidizing agents . The reaction conditions often require controlled temperatures and solvents such as acetic acid or dichloromethane to facilitate the iodination process .

Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods emphasize efficiency, yield optimization, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.

Chemical Reactions Analysis

1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted aromatic compounds and biphenyl derivatives.

Comparison with Similar Compounds

1-Iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-iodo-4-[4-[4-(4-iodophenyl)phenyl]phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16I2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPORZGXQUSQYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10727216
Record name 1~4~,4~4~-Diiodo-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1770-82-7
Record name 4,4′′′-Diiodo-1,1′:4′,1′′:4′′,1′′′-quaterphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1770-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1~4~,4~4~-Diiodo-1~1~,2~1~:2~4~,3~1~:3~4~,4~1~-quaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10727216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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